Bodipy tmr-X

Vue d'ensemble

Description

BODIPY™ TMR-X is a bright, orange fluorescent dye . It has similar excitation and emission to tetramethyrhodamine (TRITC) or Alexa Fluor™ 555 dye . It can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

BODIPY™ TMR-X’s NHS ester (or succinimidyl ester) is a widely used tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

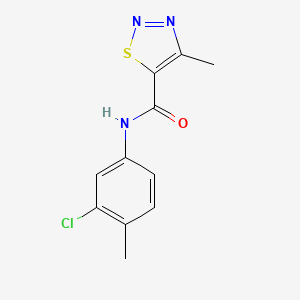

Molecular Structure Analysis

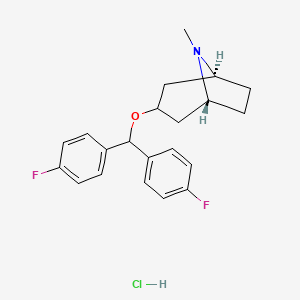

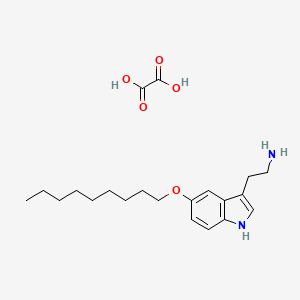

The molecular weight of BODIPY™ TMR-X is 608.45 . The reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .

Chemical Reactions Analysis

The NHS ester (or succinimidyl ester) of BODIPY™ TMR-X is the most popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Physical And Chemical Properties Analysis

BODIPY™ TMR-X dye has a high extinction coefficient and fluorescence quantum yield . It is relatively insensitive to solvent polarity and pH change . The dye exhibits bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .

Applications De Recherche Scientifique

Versatility in Photochemistry

Bodipy tmr-X, a variant of BODIPY dyes, is a subject of significant interest in modern photochemistry. Its chromophore offers a wide range of synthetic routes, allowing for various spectroscopic properties or new photophysical processes through substitution patterns. These properties have expanded its applications in scientific and technological fields, particularly in optoelectronics and biophotonics (Bañuelos, 2016).

Triplet Excited State Applications

The triplet excited state of Bodipy tmr-X is crucial for areas like photodynamic therapy (PDT), photocatalysis, and triplet-triplet annihilation (TTA) upconversion. Studies focus on its formation, modulation, and applications, emphasizing its potential in visible or near IR light absorption and long-lived triplet excited states (Zhao et al., 2015).

FRET Platforms and Sensors

Bodipy tmr-X is used in high-efficiency intramolecular fluorescence resonance energy transfer (FRET) cassettes. This application is significant in creating sensors with dual emission and ratiometric properties, demonstrated in detecting metal ions like Hg(2+) (Yu et al., 2011).

Optotheranostic Applications in Cancer

Near-infrared emitting Bodipy tmr-X nanoparticles are emerging in cancer optotheranostics. Their robust photostability and tunable properties make them suitable for advanced imaging and photomedicine in cancer treatment, including photodynamic therapy (PDT) and photoactivation prodrug therapy (PAPT) (Huang & Han, 2018).

Bioanalytical and Bioimaging Applications

Bodipy tmr-X's high brightness and tunable wavelengths enhance its suitability in bioanalytical and bioimaging applications. The versatility in synthesizing Bodipy tmr-X derivatives enables the development of sophisticated objects for medical purposes, including theranostics, multimodal imaging probes, and PDT sensitizers (Bertrand et al., 2018).

Photophysical Properties for Organic Optoelectronics

Bodipy tmr-X-based molecules are promising in organic optoelectronics.

The structural modification of the BODIPY core allows fine-tThe structural modification of the BODIPY core allows fine-tuning of its photophysical and optoelectronic properties. This adaptability makes it suitable for use in solar cells and photonic devices, providing opportunities for further exploration in these areas (Squeo et al., 2020).

Orientations Futures

BODIPY dyes are extremely versatile and have been used in many scientific and technological fields . They are often the preferred choice for labeling nucleotides, amino acids, and other low molecular weight ligands . BODIPY dyes are also more useful than most other long-wavelength dyes for assays that measure fluorescence polarization and have large cross-sections for excitation by multiphoton excitation sources .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35BF2N4O6/c1-20-25(13-15-28(39)35-18-6-4-5-7-31(42)44-38-29(40)16-17-30(38)41)21(2)36-27(20)19-23-10-14-26(37(23)32(36,33)34)22-8-11-24(43-3)12-9-22/h8-12,14,19H,4-7,13,15-18H2,1-3H3,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDQURHVJJVDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35BF2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bodipy tmr-X | |

CAS RN |

217190-15-3 | |

| Record name | BODIPY TMR-X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217190-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)

![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)